molecular formula C8H6FN B068015 3-Fluoro-4-methylbenzonitrile CAS No. 170572-49-3

3-Fluoro-4-methylbenzonitrile

Cat. No.: B068015
CAS No.: 170572-49-3
M. Wt: 135.14 g/mol
InChI Key: KUQQONVKIURIQU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3, molecular formula: C₈H₆FN) is a fluorinated aromatic nitrile featuring a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring. This compound is a versatile building block in organic synthesis, particularly in agrochemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Neurodegenerative Disease Research
3-Fluoro-4-methylbenzonitrile has been investigated for its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that derivatives of this compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in the pathology of these diseases. The ability of these compounds to penetrate the blood-brain barrier further supports their potential efficacy in central nervous system disorders.

Anticancer Activity
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it could inhibit cell proliferation at micromolar concentrations, indicating its potential as a scaffold for developing more potent anticancer agents.

Agricultural Applications

Pesticide Development
The synthesis of this compound is significant in the agricultural sector for developing new pesticides. Its derivatives may exhibit herbicidal or insecticidal properties, contributing to more effective pest management strategies. The compound's role as an intermediate allows for the creation of novel agrochemicals that could enhance crop protection.

Materials Science Applications

Non-linear Optical Activity
In materials science, this compound has shown promise due to its non-linear optical properties. Quantum chemistry calculations suggest that it could be utilized in developing optical devices and materials, which are essential for various applications in telecommunications and imaging technologies .

Chemical Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving reactions that introduce the nitrile group into an aromatic system. Notable methods include:

  • Methyl 2-fluoro-4-cyanophenylacetate as a Precursor: This method involves specific reaction conditions to yield high-purity products.
  • Diazotization Reactions: Starting from 3-fluoro-4-methyl bromobenzene, followed by substitution reactions with metal cyanides under controlled temperatures (60 °C to 250 °C) in solvents like dimethylformamide or N-methyl pyrrolidone.

Data Tables

Activity TypeDescription
Enzyme InhibitionInhibits acetylcholinesterase
Antimicrobial ActivitySignificant activity against bacteria and fungi
Cytotoxic EffectsInhibits proliferation in cancer cell lines

Case Studies

Antimicrobial Evaluation
A study evaluated various benzonitrile derivatives, including this compound, for their antimicrobial properties. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Cytotoxicity in Cancer Research
In vitro studies demonstrated that this compound could inhibit cancer cell proliferation at micromolar concentrations. The research highlighted its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylbenzonitrile depends on its application. In biochemical assays, it may act as a substrate or inhibitor, interacting with specific enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Fluorinated benzonitriles exhibit distinct properties depending on the positions of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Fluorinated Benzonitriles

Compound Name CAS Number Substituent Positions Boiling Point (°C) Key Applications Reference
3-Fluoro-4-methylbenzonitrile 170572-49-3 3-F, 4-CH₃ 75–76 NLO materials, pharmaceuticals
2-Fluoro-5-methylbenzonitrile 64113-84-4 2-F, 5-CH₃ 65–66 Intermediate in agrochemicals
3-Fluoro-5-methylbenzonitrile 147754-12-9 3-F, 5-CH₃ Not reported Specialty chemical synthesis
4-Fluoro-3-methylbenzonitrile 185147-08-4 4-F, 3-CH₃ Not reported Medicinal chemistry intermediates
2-Chloro-4-fluoro-3-methylbenzonitrile 796600-15-2 2-Cl, 4-F, 3-CH₃ Not reported Anticancer drug intermediates

Substituent Effects on Reactivity and Properties

  • Electronic Effects : The electron-withdrawing fluorine and nitrile groups lower the electron density of the aromatic ring, enhancing electrophilic substitution reactivity. The methyl group (electron-donating) moderates this effect, influencing regioselectivity in further reactions .
  • HOMO-LUMO Gap: For this compound, DFT calculations reveal a HOMO-LUMO gap of 4.92 eV, indicative of significant charge transfer interactions. This property correlates with its NLO activity, outperforming non-fluorinated analogs .

Spectroscopic and Computational Comparisons

  • Vibrational Spectra : FTIR and FT-Raman spectra of this compound show distinct C≡N stretching at 2230 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹, consistent with quantum chemical predictions . In contrast, 3-methoxybenzonitrile (CAS: 1527-89-5) exhibits a C≡N stretch at 2225 cm⁻¹ and O-CH₃ vibrations near 2850 cm⁻¹, reflecting substituent-dependent spectral shifts .
  • Thermodynamic Properties : The Gibbs free energy (ΔG) of this compound is calculated as 85.32 kcal/mol, lower than that of 4-fluoro-3-methylbenzonitrile (ΔG = 89.45 kcal/mol), suggesting greater stability due to optimized substituent positioning .

Biological Activity

3-Fluoro-4-methylbenzonitrile is an aromatic compound with significant biological activity, making it a subject of interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6FN
  • Molecular Weight : 135.14 g/mol
  • CAS Number : 170572-49-3

The compound features a fluorine atom and a methyl group attached to a benzonitrile structure, which influences its biological interactions and reactivity.

1. Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound exhibits inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition could affect the pharmacokinetics of co-administered drugs. The compound's ability to inhibit CYP1A2 suggests potential for drug-drug interactions, which is critical for therapeutic applications.

2. Antifungal Properties

The compound has demonstrated antifungal activity, making it relevant in the development of antifungal agents. Its structural characteristics allow it to interact effectively with fungal targets, although specific mechanisms remain to be elucidated.

3. Neuroprotective Potential

This compound derivatives have been studied for their potential as anti-Alzheimer's and anti-Parkinson's agents. Computational studies suggest that these compounds may inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in central nervous system disorders .

The precise mechanism of action for this compound is not fully understood; however, its interactions with various biological targets are crucial for its biological activity:

  • Enzyme Inhibition : The presence of the fluorine atom and the nitrile group enhances binding affinity to target enzymes.
  • Lipophilicity : The compound's lipophilic nature aids in membrane penetration, which is essential for its bioavailability and efficacy .

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

  • Diazotization Reactions : Starting from 3-fluoro-4-methyl bromobenzene followed by substitution reactions.
  • Use of Precursors : Employing methyl 2-fluoro-4-cyanophenylacetate as a precursor.

These synthesis methods highlight the compound's accessibility for further research and application development.

Applications in Pharmaceuticals and Agriculture

This compound has potential applications across various fields:

Application AreaDescription
Pharmaceuticals Potential anti-Alzheimer's and anti-Parkinson's agents due to enzyme inhibition properties.
Agriculture Possible use as an intermediate in developing new pesticides with herbicidal or insecticidal properties.
Materials Science Investigated for non-linear optical activity, relevant in optical device development .

Case Studies

Recent studies have highlighted the versatility of this compound:

  • Antifungal Activity Study : A study demonstrated that derivatives of this compound exhibited significant antifungal effects against various strains, suggesting its utility in treating fungal infections.
  • Neuroprotective Effects : Computational modeling indicated that specific derivatives could effectively inhibit acetylcholinesterase, providing a basis for further exploration as neuroprotective agents.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Fluoro-4-methylbenzonitrile, and what key spectral features should researchers prioritize?

  • Methodological Answer : Researchers should prioritize FTIR and FT-Raman spectroscopy to identify functional groups and vibrational modes. Key markers include:

  • C≡N stretching (~2220–2240 cm⁻¹ in FTIR) .
  • C-F vibrations (1050–1250 cm⁻¹, sensitive to substituent effects) .
  • Methyl group vibrations (symmetric/asymmetric stretching at ~2870–2960 cm⁻¹) .
    NMR (¹³C and ¹H) is critical for confirming substituent positions. For example:
  • The nitrile carbon appears at ~115–120 ppm in ¹³C NMR.
  • Fluorine-induced deshielding affects adjacent protons in ¹H NMR .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatographic Techniques : Use HPLC or GC-MS to detect impurities (>98% purity threshold).
  • Melting Point Analysis : Compare observed values (e.g., 45–48°C for related fluorinated benzonitriles) with literature data .
  • Elemental Analysis (EA) : Verify %C, %H, %N, and %F to confirm stoichiometry (e.g., C₈H₅FN molecular formula) .

Advanced Research Questions

Q. How can density functional theory (DFT) using B3LYP/6-311++G(d,p) predict the nonlinear optical (NLO) activity of this compound?

  • Methodological Answer :

  • Basis Set : Optimize molecular geometry with B3LYP/6-311++G(d,p) to calculate polarizability and hyperpolarizability .
  • Key Parameters :
PropertyCalculated ValueSignificance
HOMO-LUMO Gap~4.5–5.0 eVIndicates charge transfer efficiency
First Hyperpolarizability (β)~1.5 × 10⁻³⁰ esuPredicts NLO efficiency for photonic applications
  • Software : Gaussian or ORCA for simulations, validated against experimental UV-Vis spectra .

Q. What insights do HOMO-LUMO energy gaps provide about the chemical reactivity of this compound?

  • Methodological Answer :

  • A narrow HOMO-LUMO gap (~4.5 eV) suggests high polarizability, making the compound reactive in electrophilic substitution or charge-transfer interactions .
  • Fukui Indices can identify nucleophilic/electrophilic sites:
  • Fluorine and nitrile groups act as electron-withdrawing centers, directing reactivity at the methyl-substituted position .

Q. How do crystal structure analyses inform intermolecular interactions in fluorinated benzonitrile derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Resolve π-π stacking (3.5–4.0 Å spacing) and halogen bonding (F···H-C interactions at ~2.8 Å) .
  • Thermal Analysis : DSC/TGA reveals stability trends (e.g., decomposition >200°C for similar compounds) .

Q. What computational approaches are used to analyze thermodynamic properties and vibrational modes of this compound?

  • Methodological Answer :

  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* or n→π* transitions) using NBO 6.0 software .
  • Thermodynamic Functions : Calculate entropy (S), enthalpy (H), and Gibbs free energy (G) at varying temperatures via frequency calculations in Gaussian .

Q. Data Contradictions and Recommendations

  • Synthesis Routes : While direct synthesis protocols for this compound are not detailed in the evidence, analogous methods (e.g., nucleophilic substitution on halogenated precursors ) can be adapted. Validate yields via LC-MS.
  • Conflicting Spectral Data : Fluorine’s electronegativity may shift vibrational frequencies depending on solvent polarity. Always calibrate instruments with standard references (e.g., KBr pellets for FTIR) .

Properties

IUPAC Name

3-fluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQQONVKIURIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342862
Record name 3-Fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170572-49-3
Record name 3-Fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylbenzonitrile
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Synthesis routes and methods

Procedure details

Copper(I) cyanide (Aldrich, 3.6 g, 40 mmol) was added to a solution of 4-bromo-2-fluorotoluene (Aldrich, 5 g, 27 mmol) in DMF (60 mL). The reaction mixture was heated at 150° C. for 11 hours. After cooling to room temperature, the mixture was partitioned between water and EtOAc (500 mL each). The organic layer was dried (MgSO4), and solvent was removed under vacuum to give the title compound (2.08, 58%). 1HNMR (CDCl3) δ2.36 (s, 3H), 7.30 (m, 3H), 7.35 (d, 1H, J=8.1 Hz).
Name
Copper(I) cyanide
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Fluoro-4-methylbenzonitrile
3-Fluoro-4-methylbenzonitrile
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3-Fluoro-4-methylbenzonitrile

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